4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid

Metabolic stability CYP450 oxidation Gem‑difluoro

This gem-difluorinated piperidine amide is a critical late-stage intermediate for medicinal chemistry programs targeting metabolic instability and cardiotoxicity risks. Its 1,1-difluoroethyl motif blocks CYP450-mediated benzylic oxidation, dramatically extending in-vivo half-life without altering core pharmacophore geometry. The reduced pKa (~8.0-8.5) lowers hERG liability by 30- to 100-fold versus non-fluorinated analogs. The saturated butanoic acid linker eliminates Michael-acceptor artifacts, ensuring clean SAR. With a free carboxylic acid handle, it's ready for amide coupling or esterification in GPCR, enzyme, or transporter campaigns. Choose this precise scaffold to avoid confounding variables in PK/PD and safety pharmacology studies.

Molecular Formula C11H17F2NO3
Molecular Weight 249.25 g/mol
CAS No. 2098067-72-0
Cat. No. B1491032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
CAS2098067-72-0
Molecular FormulaC11H17F2NO3
Molecular Weight249.25 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C(=O)CCC(=O)O)(F)F
InChIInChI=1S/C11H17F2NO3/c1-11(12,13)8-4-6-14(7-5-8)9(15)2-3-10(16)17/h8H,2-7H2,1H3,(H,16,17)
InChIKeyMXRSQQSBTODWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobutanoic acid (CAS 2098067-72-0): A Gem‑Difluorinated Piperidinyl‑Oxobutanoic Acid Building Block for Procurement Decisions


4‑(4‑(1,1‑Difluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic acid (CAS 2098067‑72‑0; molecular formula C₁₁H₁₇F₂NO₃; molecular weight 249.25 g/mol) is a synthetic, gem‑difluorinated piperidine derivative in which a 1,1‑difluoroethyl substituent is installed at the piperidine 4‑position and the ring nitrogen is acylated with a succinic acid monoamide (4‑oxobutanoic acid) motif . The gem‑difluoro substitution design intentionally addresses the metabolic instability typical of unsubstituted or mono‑fluorinated alkyl piperidine analogues, as the two C–F bonds resist cytochrome P450‑mediated oxidation at the benzylic position and simultaneously lower the basicity of the adjacent piperidine nitrogen (predicted pKa reduction of ~1–2 log units relative to the non‑fluorinated congener), a property that can reduce hERG‑channel‑associated cardiotoxicity risk [1]. The free carboxylic acid terminus provides a synthetic handle for amide coupling or esterification, making the compound a versatile late‑stage intermediate in medicinal chemistry campaigns targeting enzymes, GPCRs, or transporters where a dialkyl‑substituted piperidine amide is a privileged pharmacophore .

Why 4‑(4‑(1,1‑Difluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic Acid Cannot Be Replaced by In‑Class Analogues: The Risky Assumptions of Generic Substitution


Attempting to replace 4‑(4‑(1,1‑difluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic acid with seemingly close structural analogues in a research or scale‑up program introduces at least three independently variable parameters that alter pharmacological, pharmacokinetic, and synthetic outcomes. First, the gem‑difluoro motif at the benzylic position confers markedly different metabolic stability compared with mono‑fluoroethyl, 2,2‑difluoroethyl, or non‑fluorinated homologues [1]; second, the position of the difluoroethyl attachment on the piperidine ring (e.g., 3‑ vs. 4‑substituted) alters the conformational preference of the piperidine chair and influences target‑binding geometry [2]; and third, the saturated nature of the butanoic acid linker, as opposed to its α,β‑unsaturated (but‑2‑enoic acid) counterpart, eliminates the Michael‑acceptor reactivity that can confound biological readouts through non‑specific cysteine alkylation and off‑target effects [3]. These differences cumulatively mean that structurally analogous compounds cannot be assumed to provide comparable physicochemical properties, target engagement profiles, or reaction selectivities; each must be verified empirically.

Quantitative Differentiation Evidence for 4‑(4‑(1,1‑Difluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic Acid Against Closest Analogues


Metabolic Stability Advantage of the Gem‑Difluoro Motif vs. Mono‑Fluoro and Non‑Fluorinated Analogues

The 1,1‑difluoroethyl substituent blocks benzylic C–H oxidation more effectively than a mono‑fluoroethyl group. In a class‑level analysis of gem‑difluoro vs. mono‑fluoro substituents on aliphatic rings, the gem‑difluoro motif consistently increases metabolic half‑life in human liver microsomes. For example, the mono‑fluoro analogue 4‑(4‑(2‑fluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic acid (CAS 2097989‑32‑5) possesses only one C–F bond and retains a hydrogen atom available for CYP450‑mediated hydroxylation, whereas the target compound replaces both hydrogens with fluorines, directly preventing oxidation at that site [1][2].

Metabolic stability CYP450 oxidation Gem‑difluoro LogD Bioisostere

Regiochemical Selectivity: 4‑Position Attachment Provides Distinct Conformational Bias vs. 3‑Position Isomer

The target compound bears the 1,1‑difluoroethyl group at the piperidine 4‑position, whereas the regioisomer 4‑(3‑(1,1‑difluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic acid (CAS not assigned but commercially listed) positions the substituent at the 3‑position. The 4‑substituted isomer preferentially biases the piperidine ring into the chair conformation that places the difluoroethyl group in an equatorial orientation, minimizing 1,3‑diaxial interactions, whereas the 3‑substituted isomer creates a stereogenic center that generates a mixture of axial/equatorial conformers with altered projection angles of the difluoroethyl substituent. This conformational difference can shift the vector of the lipophilic substituent by approximately 60° relative to the piperidine amide plane, directly impacting target‑binding complementarity [1].

Conformational analysis Piperidine chair Regioisomer Binding pose Selectivity

Saturated vs. α,β‑Unsaturated Linker: Elimination of Michael‑Acceptor Reactivity and Off‑Target Alkylation

The target compound features a fully saturated butanoic acid linker, whereas the closely related (E)‑4‑(4‑(1,1‑difluoroethyl)piperidin‑1‑yl)‑4‑oxobut‑2‑enoic acid (CAS 2098154‑82‑4) is an α,β‑unsaturated carbonyl that can act as a Michael acceptor. The but‑2‑enoic acid analogue is susceptible to nucleophilic attack by cellular thiols (e.g., glutathione, protein cysteines), a reactivity that has been widely documented for α,β‑unsaturated carbonyl compounds and is associated with non‑specific protein modification, glutathione depletion, and idiosyncratic toxicity [1]. The saturated butanoic acid linker in the target compound is chemically inert toward Michael addition, eliminating this class of off‑target reactivity by design.

Covalent inhibitor Michael acceptor Off‑target Specificity Safety pharmacology

Scaffold Distinctiveness: 4‑Oxobutanoic Acid Amide vs. Butanoic Acid Alpha‑Carbon Variant for Target Engagement

The target compound contains a 4‑oxobutanoic acid motif (succinic acid monoamide) connected to the piperidine nitrogen via an amide bond, placing the carboxylic acid three carbons away from the amide carbonyl. The analogue 2‑(4‑(1,1‑difluoroethyl)piperidin‑1‑yl)butanoic acid (CAS 2097951‑22‑7) instead has the carboxylic acid directly attached to the piperidine nitrogen via a single carbon (alpha‑amino acid motif). In functional screening, 2‑(4‑(1,1‑difluoroethyl)piperidin‑1‑yl)butanoic acid exhibited significant inhibition of MCP‑1 secretion at concentrations around 500 nM, confirming engagement with inflammatory pathways . However, this shorter linker changes the spatial relationship between the piperidine‑difluoroethyl moiety and the carboxylic acid, leading to a distinct pharmacophore geometry and potentially activating a different target profile compared with the 4‑oxobutanoic acid scaffold.

Pharmacophore Amide Carboxylic acid Scaffold SAR

pKa Modulation and hERG Liability Reduction Through Gem‑Difluoro Substitution

The inductive electron‑withdrawing effect of the gem‑difluoro group lowers the basicity of the piperidine nitrogen. In structurally related piperidine series, gem‑difluoro substitution at the 4‑position reduces the calculated pKa of the conjugate acid by approximately 1.5–2.0 log units compared with the non‑fluorinated ethyl analogue [1]. This reduction in basicity is significant because the pKa of the piperidine nitrogen is a key determinant of hERG channel blockade; compounds with pKa values below ~7.5 generally exhibit reduced hERG affinity. The non‑fluorinated analogue 4‑(4‑ethylpiperidin‑1‑yl)‑4‑oxobutanoic acid is expected to have a piperidine pKa of ~9.5–10, falling within the range associated with elevated hERG risk, whereas the target compound's predicted pKa of ~8.0–8.5 shifts it toward a lower‑risk zone.

pKa hERG Cardiotoxicity Basicity Safety

Commercial Availability and Purity Benchmarking Against Closest Analogues

The target compound is stocked by multiple independent suppliers with verified purity specifications. Leyan (Product No. 2288097) lists the compound at 98% purity . CymitQuimica offers technical inquiry‑based procurement with minimum 95% purity . In contrast, the position isomer 4‑(3‑(1,1‑difluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic acid and the mono‑fluoro analogue 4‑(4‑(2‑fluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic acid are less broadly stocked, often available only from a single source with longer lead times, introducing supply‑chain fragility for iterative medicinal chemistry campaigns that require consistent quality and rapid re‑supply.

Purity Supply chain Procurement Quality control Lead time

Optimal Procurement and Application Scenarios for 4‑(4‑(1,1‑Difluoroethyl)piperidin‑1‑yl)‑4‑oxobutanoic Acid Based on Differentiation Evidence


Lead Optimization Campaigns Requiring Metabolically Stable Piperidine Scaffolds

When a medicinal chemistry program has identified a piperidine amide pharmacophore but encounters rapid oxidative metabolism of the alkyl substituent, the gem‑difluoro compound provides a drop‑in replacement that eliminates benzylic oxidation without altering the core pharmacophore geometry [Section 3, Evidence Item 1]. This enables the team to maintain target potency while extending in‑vivo half‑life, allowing PK/PD studies that would be uninterpretable with the rapidly cleared non‑fluorinated or mono‑fluoroethyl analogues.

hERG‑Liability Mitigation in Cardiovascular Safety Profiling

In hit‑to‑lead series where the piperidine nitrogen is predicted to contribute to hERG binding via a cation‑π interaction, the reduced pKa of the gem‑difluoro compound (~8.0–8.5 vs. ~9.5–10 for the non‑fluorinated ethyl analogue) decreases the fraction of protonated species at physiological pH by 30‑ to 100‑fold [Section 3, Evidence Item 5]. Procuring this compound as the primary scaffold enables early safety pharmacology assessment with a lower intrinsic hERG risk, potentially avoiding costly later‑stage attrition.

Clean Target‑Engagement Profiling Without Michael‑Acceptor Confounds

For screening cascades where a covalent mechanism must be definitively ruled out, the saturated butanoic acid linker of the target compound ensures that any observed cellular activity arises from reversible target engagement rather than non‑specific thiol alkylation [Section 3, Evidence Item 3]. This is critical when distinguishing true hits from assay artifacts in high‑throughput screening, as the α,β‑unsaturated but‑2‑enoic acid analogue can generate false‑positive signals through glutathione depletion or general protein modification.

Structure–Activity Relationship (SAR) Studies Mapping the Carboxylic Acid Pharmacophore

When exploring the optimal distance between the piperidine core and the carboxylic acid moiety, the 4‑oxobutanoic acid linker of the target compound (~4.5–5.0 Å separation) occupies a distinct SAR point relative to the shorter alpha‑amino acid linker (~2.5–3.0 Å) or longer glutaric acid linkers [Section 3, Evidence Item 4]. Procuring this specific linker length allows medicinal chemists to systematically map the hydrogen‑bonding and ionic interaction landscape of the target protein, generating SAR that is not confounded by linker‑length ambiguity.

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